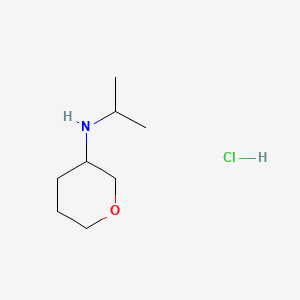
N-(propan-2-yl)oxan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(propan-2-yl)oxan-3-amine hydrochloride: is a chemical compound with the molecular formula C8H17NO·HCl. It is a derivative of oxan-3-amine, where the amine group is substituted with a propan-2-yl group. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)oxan-3-amine hydrochloride typically involves the reaction of oxan-3-amine with isopropyl halides under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)oxan-3-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-3-imine derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxan-3-imine derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted amines with different functional groups.
Scientific Research Applications
N-(propan-2-yl)oxan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)oxan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(propan-2-yl)oxolan-3-amine: A similar compound with a slightly different structure.
Duloxetine hydrochloride: Another compound with similar amine functionality but different therapeutic applications.
Uniqueness
N-(propan-2-yl)oxan-3-amine hydrochloride is unique due to its specific substitution pattern and the resulting chemical properties.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
N-propan-2-yloxan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)9-8-4-3-5-10-6-8;/h7-9H,3-6H2,1-2H3;1H |
InChI Key |
XWZVPWLBFVHRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCCOC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















